Azetidine-3-Carboximidamide
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Overview
Description
Azetidine-3-Carboximidamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability, which are driven by the ring strain inherent in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine-3-Carboximidamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols is a straightforward method . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Azetidine-3-Carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with different functional groups .
Scientific Research Applications
Azetidine-3-Carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Azetidine-3-Carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular processes by disrupting the function of key proteins and nucleic acids .
Comparison with Similar Compounds
Azetidine-3-Carboximidamide is unique compared to other similar compounds due to its four-membered ring structure, which imparts distinct reactivity and stability. Similar compounds include:
Aziridines: Three-membered nitrogen-containing rings that are less stable and more reactive than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.
The unique properties of this compound make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C4H9N3 |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
azetidine-3-carboximidamide |
InChI |
InChI=1S/C4H9N3/c5-4(6)3-1-7-2-3/h3,7H,1-2H2,(H3,5,6) |
InChI Key |
AEXLMEHPCRNKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=N)N |
Origin of Product |
United States |
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